molecular formula C15H30Cl2N2O3 B2464424 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride CAS No. 1189959-27-0

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride

Cat. No.: B2464424
CAS No.: 1189959-27-0
M. Wt: 357.32
InChI Key: WAWZUMAXHPABCB-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This substance features a molecular structure incorporating a hydroxyethylpiperazine moiety, a structural motif present in various pharmacologically active agents and is supplied as a stable dihydrochloride salt to enhance its suitability for experimental use . Compounds with piperazine cores are frequently investigated for their potential interactions with central nervous system (CNS) targets, and structural analogs have been explored for a range of therapeutic applications . The specific presence of an alkynyl ether group in this molecule provides a versatile handle for further chemical modification, making it a valuable intermediate for the synthesis of more complex derivatives or for use in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3.2ClH/c1-4-15(3,5-2)20-13-14(19)12-17-8-6-16(7-9-17)10-11-18;;/h1,14,18-19H,5-13H2,2-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWZUMAXHPABCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)OCC(CN1CCN(CC1)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperazine moiety : A six-membered ring containing two nitrogen atoms.
  • Hydroxyethyl group : Enhances solubility and biological activity.
  • Alkyne functional group : May contribute to unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • PDE Inhibition : Similar compounds have demonstrated phosphodiesterase (PDE) inhibitory effects, which can lead to vasodilation and improved blood flow .
  • Neurotransmitter Modulation : The piperazine structure is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which may influence mood and cognition .

Biological Activity Data

Activity TypeDescriptionReference
PDE5 InhibitionExhibits potent inhibition of PDE5, leading to vasodilatory effects in animal models.
Analgesic EffectsRelated compounds have shown superior analgesic activity compared to standard treatments.
Antioxidant ActivityDemonstrated significant antioxidant properties in vitro.

Case Study 1: PDE5 Inhibition

A study highlighted the efficacy of similar piperazine derivatives in lowering blood pressure in spontaneously hypertensive rats (SHR), indicating that this compound may possess similar therapeutic potential .

Case Study 2: Analgesic Properties

Research on related piperazine compounds revealed that they significantly reduced pain responses in murine models, suggesting that this compound could be explored for pain management therapies .

Case Study 3: Antioxidant Activity

In vitro assays demonstrated that derivatives of this compound exhibited antioxidant properties comparable to ascorbic acid, indicating potential applications in oxidative stress-related conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cells by inhibiting specific pathways related to cell survival, such as the Bcl-2 family proteins .

Case Study:
A study conducted on piperazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting that the compound could be developed into an anticancer agent .

Neurological Disorders

The compound's potential as a treatment for neurological disorders is supported by its ability to interact with neurotransmitter receptors. Piperazine derivatives have been recognized for their efficacy in modulating serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety .

Case Study:
A clinical trial involving a piperazine-based compound showed promising results in reducing symptoms of anxiety disorders compared to placebo controls, highlighting the therapeutic potential of such compounds .

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been extensively documented. The introduction of various substituents can enhance their effectiveness against bacterial strains.

Data Table: Antimicrobial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochlorideP. aeruginosa8 µg/mL

This table illustrates the compound's potential as an antimicrobial agent, particularly against resistant strains .

Drug Delivery Systems

The structural characteristics of this compound make it a suitable candidate for drug delivery applications. Its ability to form complexes with various drugs can enhance bioavailability and targeted delivery.

Case Study:
Research has demonstrated that piperazine derivatives can encapsulate hydrophobic drugs, improving their solubility and therapeutic index in vivo .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine-Based Dihydrochloride Salts

Compound Name Key Substituents Molecular Formula* Molecular Weight (g/mol)* Reference
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride 3-methylpent-1-yn-3-yloxy C17H30Cl2N2O3 397.34 N/A
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride 2-allylphenoxy C15H26Cl2N3O3 375.29 (base) + 2HCl
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-adamantylphenoxy, 4-methylpiperazinyl C28H42Cl2N2O2 513.56
1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one dihydrochloride Pyrrol-3-yl, acetyl group C15H26Cl2N3O2 351.29 (base) + 2HCl

*Molecular formulas and weights are estimated based on structural analysis.

Key Differences and Implications

Substituent Effects on Physicochemical Properties

  • Target Compound: The 3-methylpent-1-yn-3-yloxy group introduces a branched alkyne, which is less bulky than adamantyl but more rigid than allylphenoxy. Alkynes may enhance metabolic stability by resisting oxidation compared to alkenes .
  • However, the allyl moiety may increase susceptibility to metabolic degradation.
  • 4-Adamantylphenoxy Derivative (): The adamantyl group is highly lipophilic and bulky, likely improving blood-brain barrier penetration but reducing aqueous solubility. This substitution is common in neurology-targeted compounds.
  • Pyrrole-Containing Derivative () : The pyrrole ring introduces aromatic heterocyclic character, altering electronic distribution and hydrogen-bonding capacity. This could shift selectivity toward receptors preferring planar heterocycles.

Piperazine Modifications

  • In contrast, the 4-methylpiperazine in increases basicity, affecting ionization and membrane permeability.

Salt Form and Stability

All compounds are dihydrochloride salts, ensuring improved solubility in polar solvents. The chloride counterions stabilize the protonated piperazine, critical for maintaining ionic interactions in biological systems.

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